
6-Bromo-2,5-dihydroxythiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,5-dihydroxythiophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 6-Bromo-2,5-dihydroxythiophenol is not well understood. However, it has been found that this compound can act as a nucleophile and can undergo various reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives of 6-Bromo-2,5-dihydroxythiophenol, which can have different properties and applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Bromo-2,5-dihydroxythiophenol are not well studied. However, it has been found that this compound can interact with various biomolecules such as proteins, enzymes, and nucleic acids. These interactions can lead to the formation of new complexes, which can have different properties and functions.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-2,5-dihydroxythiophenol has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its high yield and purity, which makes it easy to handle and use in various experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on 6-Bromo-2,5-dihydroxythiophenol. One of the significant directions is the synthesis of new derivatives of this compound with different properties and applications. Another direction is the study of the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the potential applications of this compound in the field of organic electronics and other fields of scientific research can be further explored.
Conclusion:
In conclusion, 6-Bromo-2,5-dihydroxythiophenol is a chemical compound that has potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied. Further research on this compound can lead to the development of new derivatives with different properties and applications, which can have a significant impact on various fields of scientific research.
Méthodes De Synthèse
6-Bromo-2,5-dihydroxythiophenol can be synthesized using various methods. One of the commonly used methods is the reaction of 6-bromothiophenol with 2,5-dihydroxybenzaldehyde in the presence of a base. This method yields 6-Bromo-2,5-dihydroxythiophenol with a high yield and purity.
Applications De Recherche Scientifique
6-Bromo-2,5-dihydroxythiophenol has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been found that 6-Bromo-2,5-dihydroxythiophenol can be used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors.
Propriétés
Numéro CAS |
116333-48-3 |
|---|---|
Formule moléculaire |
C6H5BrO2S |
Poids moléculaire |
221.07 g/mol |
Nom IUPAC |
2-bromo-3-sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C6H5BrO2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |
Clé InChI |
SVHPPUKUWCKOTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)S)Br)O |
SMILES canonique |
C1=CC(=C(C(=C1O)S)Br)O |
Autres numéros CAS |
116333-48-3 |
Synonymes |
1-bromo-2,5-dihydroxy-6-thiobenzene 1-thio-6-bromo-2,5-dihydroxybenzene 6-bromo-2,5-dihydroxythiophenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



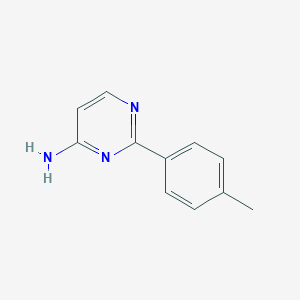
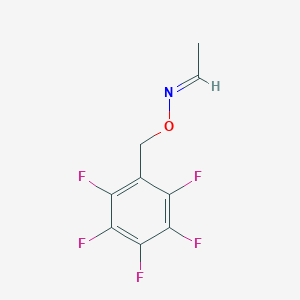
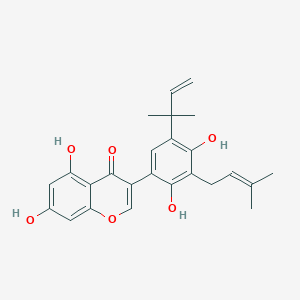

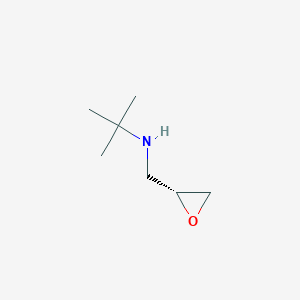
![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)
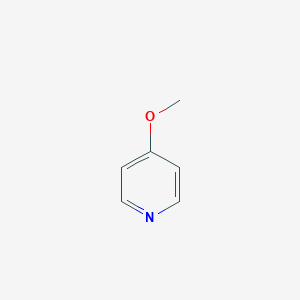
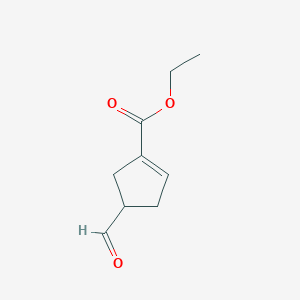

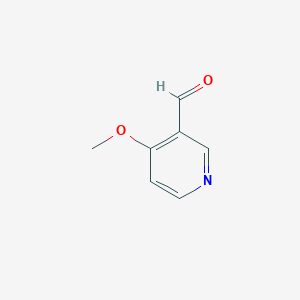
![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)


